3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C12H11N3O2 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of 3-Cyclopropyl-6-(pyridin-4-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione are the monocarboxylate transporters, specifically MCT1 and MCT4 . These transporters play a crucial role in the transport of lactate and other monocarboxylates across the cell membrane, which is essential for various physiological processes .
Mode of Action
This compound inhibits the function of monocarboxylate transporters MCT1 and MCT4 . By inhibiting these transporters, the compound disrupts the normal transport of lactate and other monocarboxylates, leading to changes in cellular metabolism .
Biochemical Pathways
The inhibition of MCT1 and MCT4 affects the glycolytic pathway, a crucial metabolic pathway in cells . This pathway is responsible for the conversion of glucose into pyruvate, with the production of ATP.
Result of Action
The inhibition of MCT1 and MCT4 by this compound can lead to significant molecular and cellular effects. It can disrupt normal cellular metabolism, potentially leading to cell death. This makes the compound potentially useful in the treatment of conditions characterized by the heightened activity or high prevalence of MCT1 and/or MCT4, such as cancer or type II diabetes .
Properties
IUPAC Name |
3-cyclopropyl-6-pyridin-4-yl-1H-pyrimidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-11-7-10(8-3-5-13-6-4-8)14-12(17)15(11)9-1-2-9/h3-7,9H,1-2H2,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBNFFJNOMYHHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)C3=CC=NC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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